9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate
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Overview
Description
9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate typically involves multiple steps starting from a suitable steroid precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor such as 16,17α-epoxyprogesterone.
Hydroxylation: The hydroxyl group at the 11-position is introduced through a hydroxylation reaction using reagents like osmium tetroxide.
Acetylation: The final step involves acetylation of the hydroxyl group at the 17-position using acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and halogenated derivatives of the parent compound.
Scientific Research Applications
9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in studies related to cell signaling and gene expression due to its ability to modulate glucocorticoid receptors.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the formulation of topical and systemic corticosteroid medications.
Mechanism of Action
The mechanism of action of 9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: 9α-Fluoro-16α-methyl-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate.
Medroxyprogesterone acetate: 17α-Hydroxy-6α-methylpregn-4-ene-3,20-dione acetate.
Uniqueness
9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate is unique due to its specific fluorination at the 9-position and hydroxylation at the 11-position, which confer distinct pharmacological properties compared to other corticosteroids.
Properties
IUPAC Name |
(17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQQZJHNUVDHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859740 |
Source
|
Record name | 9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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